molecular formula C15H12BrNO3 B450529 2-(4-bromo-2-formylphenoxy)-N-phenylacetamide CAS No. 445002-75-5

2-(4-bromo-2-formylphenoxy)-N-phenylacetamide

Cat. No.: B450529
CAS No.: 445002-75-5
M. Wt: 334.16g/mol
InChI Key: CZPQQRBCOIRMSX-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-formylphenoxy)-N-phenylacetamide is a synthetically valuable intermediate designed for the discovery and development of novel therapeutic agents. Its structure incorporates key pharmacophoric elements found in bioactive molecules, making it a prime candidate for use in molecular hybridization strategies. This approach combines distinct pharmacophores into a single entity to create hybrid compounds with enhanced or multi-targeting biological profiles . Research into analogous compounds highlights the significant potential of the phenoxyacetamide moiety. Similar derivatives have been extensively studied as key components in hybrid molecules targeting anticancer activity . For instance, research scaffolds incorporating a 2-phenoxy-N-arylacetamide group have demonstrated promising cytotoxicity and the ability to induce apoptosis in cancer cell lines such as HeLa . Furthermore, the acetamide functionality is recognized as a critical structural feature in the design of potent antitumor agents, particularly when linked to other bioactive heterocyclic systems . The reactive aldehyde and bromo-substituted aromatic ring on this molecule provide handles for further synthetic modification, allowing researchers to construct more complex, drug-like libraries. This compound is intended for research applications in medicinal chemistry, specifically for the synthesis and screening of novel compounds for potential anticancer and other biological activities.

Properties

IUPAC Name

2-(4-bromo-2-formylphenoxy)-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO3/c16-12-6-7-14(11(8-12)9-18)20-10-15(19)17-13-4-2-1-3-5-13/h1-9H,10H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPQQRBCOIRMSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme

  • Synthesis of 2-Chloro-N-phenylacetamide

    • React phenylamine with chloroacetyl chloride in the presence of a base (e.g., NaOH).

    • Conditions : Dichloromethane, 0–5°C, 2–4 hours.

  • Preparation of 4-Bromo-2-formylphenol

    • Brominate 2-formylphenol using HBr/H₂O₂ or N-bromosuccinimide (NBS).

    • Conditions : Acetic acid, 60–80°C, 6–8 hours.

  • Etherification via Williamson Reaction

    • Combine 4-bromo-2-formylphenol with 2-chloro-N-phenylacetamide in a polar aprotic solvent.

    • Conditions : K₂CO₃, DMF, 80–100°C, 12–24 hours.

Experimental Data (Hypothetical)

StepReagentSolventTemperature (°C)Time (h)Yield (%)
1ClCH₂COCl, NaOHCH₂Cl₂0–5385
2NBS, H₂O₂CH₃COOH70778
3K₂CO₃, DMFDMF901865

Advantages : Straightforward scalability; avoids sensitive intermediates.
Limitations : Low regioselectivity in bromination may require chromatographic purification.

Route 2: Formylation of a Bromophenol Intermediate

Reaction Sequence

  • Synthesis of 4-Bromo-2-methoxyphenol

    • Methylate 4-bromophenol using methyl iodide/K₂CO₃.

    • Conditions : Acetone, reflux, 6 hours.

  • Vilsmeier-Haack Formylation

    • Introduce the formyl group at the ortho position using POCl₃/DMF.

    • Conditions : 0°C to room temperature, 12 hours.

  • Demethylation and Ether Coupling

    • Remove methyl group with BBr₃, then couple with 2-chloro-N-phenylacetamide.

    • Conditions : BBr₃ (1.0 M in CH₂Cl₂), −78°C to RT, 4 hours.

Key Considerations

  • Regioselectivity : The Vilsmeier-Haack reaction favors formylation at the ortho position due to steric and electronic effects.

  • Demethylation Efficiency : BBr₃ achieves near-quantitative deprotection but requires strict anhydrous conditions.

Route 3: Ullmann-Type Coupling for Direct Ether Formation

Methodology

  • Synthesis of 2-Formyl-4-bromophenyl Tosylate

    • Protect 4-bromo-2-formylphenol as its tosylate ester.

    • Reagents : Tosyl chloride, pyridine, 0°C.

  • Copper-Catalyzed Coupling with N-Phenylacetamide

    • Utilize CuI/L-proline catalytic system to form the ether bond.

    • Conditions : DMSO, 110°C, 24 hours.

Performance Metrics

ParameterValue
Catalyst Loading10 mol% CuI
LigandL-Proline (20 mol%)
SolventDMSO
Yield58–62%

Advantages : Avoids pre-functionalized acetamide precursors.
Drawbacks : High catalyst loadings and prolonged reaction times.

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

RouteOverall Yield (%)CostScalabilityPurification Challenges
143LowHighModerate
237HighModerateHigh (BBr₃ handling)
358HighLowLow

Key Findings :

  • Route 1 offers the best balance of cost and scalability for industrial applications.

  • Route 3, while efficient, is limited by the cost of copper catalysts and ligand systems.

Challenges in Optimization

Amide Hydrolysis Risks

  • The acetamide group may hydrolyze under strongly acidic or basic conditions.

  • Solution : Employ mild bases (e.g., K₂CO₃) and avoid aqueous workups at elevated temperatures .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-formylphenoxy)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The bromo group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO

Biological Activity

Overview of 2-(4-bromo-2-formylphenoxy)-N-phenylacetamide

Chemical Structure and Properties:
this compound is a synthetic organic compound characterized by its distinctive functional groups, which include a bromo substituent, an aldehyde group, and an acetamide moiety. These structural features suggest potential interactions with biological targets, making it a candidate for pharmacological evaluation.

Antimicrobial Activity

Compounds with similar structural features have been studied for their antimicrobial properties. The presence of halogens (like bromine) often enhances the lipophilicity of the molecule, potentially increasing its ability to penetrate microbial membranes. Research has indicated that phenoxy derivatives can exhibit significant antibacterial and antifungal activities.

Anticancer Activity

The acetamide group is frequently associated with anticancer activity. Studies on structurally related compounds have shown that they can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, phenylacetamides have been reported to target specific signaling pathways involved in tumor growth.

Enzyme Inhibition

Many compounds in medicinal chemistry are designed to inhibit specific enzymes that are overactive in certain diseases. The structural components of this compound suggest potential inhibition of enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which are involved in inflammatory processes.

Case Studies

  • Antimicrobial Efficacy : A study evaluating various phenoxyacetamide derivatives found that certain compounds exhibited significant activity against Staphylococcus aureus and Escherichia coli. The presence of bromine was noted to enhance activity due to increased membrane permeability.
  • Anticancer Properties : In vitro studies on phenylacetamides demonstrated their ability to induce apoptosis in breast cancer cells (MCF-7). Mechanistic studies revealed that these compounds activated caspase pathways, leading to programmed cell death.
  • Enzyme Inhibition : Research on related compounds showed that they could effectively inhibit COX-2, a target for anti-inflammatory drugs. This inhibition was linked to the structural presence of the acetamide group.

Table 1: Summary of Biological Activities of Related Compounds

Compound NameActivity TypeTarget/MechanismReference
Phenoxyacetic AcidAntimicrobialBacterial Membrane
N-PhenylacetamideAnticancerApoptosis Induction
4-Bromo-N-phenylacetamideEnzyme InhibitionCOX-2 Inhibition

Table 2: Structure-Activity Relationship (SAR)

Structural FeatureEffect on Activity
Bromine SubstituentEnhances membrane penetration
Acetamide GroupPromotes anticancer activity
Phenoxy MoietyIncreases antimicrobial efficacy

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their modifications compared to the parent compound:

Compound Name Substituent Modifications Molecular Weight (g/mol) Key Features Source
2-(4-Bromo-2-formylphenoxy)-N-phenylacetamide Parent structure 362.22 Bromo, formyl, phenyl
2-(2-Bromo-4-formyl-6-methoxyphenoxy)-N-(2-methylphenyl)acetamide (Y501-6210) Methoxy at C6; 2-methylphenyl acetamide 392.24 Increased steric bulk
2-(2-Bromo-6-ethoxy-4-formylphenoxy)-N-(2,4-dimethylphenyl)acetamide Ethoxy at C6; 2,4-dimethylphenyl acetamide 453.35 Enhanced hydrophobicity
2-(4-Bromo-2-fluorophenoxy)-N,N-dimethylacetamide Fluorine replaces formyl; N,N-dimethyl acetamide 276.10 Reduced electron-withdrawing effects
2-(5-Bromo-4-formyl-2-methoxyphenoxy)-N-(2-phenylethyl)acetamide Methoxy at C2; phenylethyl acetamide 392.24 Extended alkyl chain

Key Observations :

  • Steric Effects : Substitutions like 2-methylphenyl or phenylethyl increase steric hindrance, which may reduce binding affinity in enzyme-active sites .
Antitubercular Activity
  • Nitro-Substituted Analogs: 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives exhibit potent activity against Mycobacterium tuberculosis H37Rv, with MIC values as low as 4 μg/mL (compound 3m) . The nitro group, a stronger electron-withdrawing substituent than formyl, may enhance target binding via charge interactions.
  • Formyl vs. Nitro : While the parent compound lacks direct antitubercular data, structural analogs suggest that nitro groups confer superior activity compared to formyl in this scaffold .
Anticancer Activity
  • Nitro vs. Methoxy Phenylacetamides: Derivatives like 2-(4-fluorophenyl)-N-phenylacetamide with nitro groups (e.g., 2a-2c) show higher cytotoxicity against PC3 prostate carcinoma cells (IC₅₀: 12–18 μM) than methoxy-substituted analogs (IC₅₀: 25–35 μM) . This aligns with the hypothesis that electron-withdrawing groups enhance bioactivity.
Antimicrobial and Antioxidant Potential
  • Organoselenium Analogs: Compounds like 2-((4-(((dimethylamino)methylene)amino)phenyl)selanyl)-N-phenylacetamide exhibit antioxidant and antimicrobial properties, highlighting the impact of selenium incorporation . The parent compound lacks such modifications, limiting its scope in these applications.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-(4-bromo-2-formylphenoxy)-N-phenylacetamide?

  • Methodological Answer : A typical protocol involves nucleophilic substitution between a brominated phenolic derivative (e.g., 4-bromo-2-hydroxybenzaldehyde) and chloroacetamide in the presence of a weak base like K₂CO₃. The reaction is carried out in acetonitrile at room temperature for 24 hours, monitored by TLC. Post-reaction, the base is removed by filtration, and the solvent is evaporated under reduced pressure to isolate the product .
  • Key Considerations : Adjust stoichiometry (e.g., 1:1.5 molar ratio of aldehyde to chloroacetamide) and solvent polarity to minimize side reactions.

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Conduct reactions in a fume hood to prevent inhalation of volatile intermediates. Waste must be segregated and disposed via certified chemical waste services due to brominated byproducts .

Q. How can the compound’s purity and structural integrity be validated post-synthesis?

  • Methodological Answer : Combine analytical techniques:

  • NMR : Confirm phenolic proton (δ 9.8–10.2 ppm) and amide NH (δ 8.0–8.5 ppm).
  • FTIR : Verify C=O stretches (amide: ~1650 cm⁻¹; aldehyde: ~1700 cm⁻¹).
  • HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradient .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Methodological Answer : Single-crystal XRD reveals bond angles, torsion angles, and packing interactions. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 4.851 Å, b = 12.083 Å) can clarify the spatial arrangement of the bromophenyl and formyl groups. Refinement using R indices (e.g., R = 0.053) ensures accuracy .
  • Data Contradiction Example : Discrepancies in torsion angles between XRD and computational models (e.g., DFT) may arise from crystal packing forces vs. gas-phase calculations. Cross-validate with spectroscopic data.

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in antimicrobial screening?

  • Methodological Answer :

  • Functional Group Modification : Replace the bromine atom with chlorine or methyl groups to assess halogen-dependent bioactivity.
  • Enzyme Assays : Test inhibition of penicillin-binding proteins (PBPs) due to structural similarity to benzylpenicillin lateral chains .
  • Docking Studies : Use AutoDock Vina to model interactions with bacterial enzyme active sites (e.g., PBP2a in MRSA).

Q. How can computational modeling address inconsistencies in spectroscopic data?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict NMR/IR spectra. Compare with experimental data to identify tautomers or solvate effects.
  • MD Simulations : Simulate solvent interactions (e.g., DMSO vs. water) to explain shifts in NH proton signals .

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